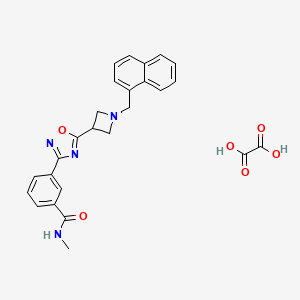

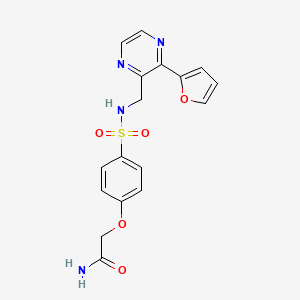

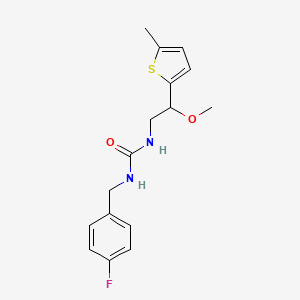

N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that appears to be related to a family of naphthalen-1-ylmethyl benzamide derivatives. These compounds are of interest due to their potential applications in colorimetric sensing and biological activities, such as antioxidant and antibacterial properties.

Synthesis Analysis

The synthesis of related naphthalen-1-ylmethyl benzamide derivatives typically involves direct acylation reactions or other specialized reactions like the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides was achieved through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with high yield and regioselectivity via CuAAC . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was elucidated using 1D and 2D NMR spectroscopy, IR, and HRMS . These techniques are crucial for confirming the chemical structure of synthesized compounds, including the one under analysis.

Chemical Reactions Analysis

The benzamide derivatives exhibit interesting chemical reactions, particularly in the presence of fluoride anions. One derivative containing a 3,5-dinitrophenyl group showed a color transition from colorless to achromatic black, indicating a potential for colorimetric sensing applications. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The solid-state properties were explored using X-ray single crystallography, revealing insights into their hydrogen bonding interactions . Additionally, the antioxidant and antibacterial activities of oxadiazole derivatives were assessed, with some compounds showing good activity in both in vitro models . These properties are significant for the development of pharmaceutical and sensing applications.

科学研究应用

抗癌潜力

- Salahuddin 等人 (2014) 的一项研究合成了恶二唑的衍生物并评估了它们的抗癌功效。一种化合物对乳腺癌细胞系表现出显着的活性,表明恶二唑衍生物(包括 N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐)在癌症治疗中的潜力 (Salahuddin 等人,2014).

抗炎活性

- Kalsi 等人 (1990) 对氮杂环酮衍生物的研究发现了显著的抗炎特性。这表明 N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐可能具有类似的治疗应用 (Kalsi 等人,1990).

抗惊厥活性

- Rajak 等人 (2010) 对基于缩氨基脲的恶二唑的研究显示在抗惊厥活性方面有希望的结果。这表明 N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐在神经系统疾病中的潜在应用 (Rajak 等人,2010).

抗菌和抗真菌应用

- Voskienė 等人 (2012) 合成了具有显着抗菌和抗真菌活性的恶二唑衍生物。这表明 N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐在治疗传染病方面的潜力 (Voskienė 等人,2012).

抗氧化特性

- Bondock 等人 (2016) 探索了恶二唑衍生物的抗氧化能力。该研究表明 N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐在对抗氧化应激方面的潜力 (Bondock 等人,2016).

抗 HIV 活性

- El‐Sayed 等人 (2009) 合成了具有显着抗 HIV 活性的恶二唑衍生物,表明 N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐在 HIV 治疗中可能发挥作用 (El‐Sayed 等人,2009).

杀线虫活性

- Liu 等人 (2022) 研究了新型恶二唑衍生物的杀线虫活性,表明 N-甲基-3-(5-(1-(萘-1-基甲基)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)苯甲酰草酸盐在农业或兽医应用中的潜在用途 (Liu 等人,2022).

属性

IUPAC Name |

N-methyl-3-[5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2.C2H2O4/c1-25-23(29)18-9-5-8-17(12-18)22-26-24(30-27-22)20-14-28(15-20)13-19-10-4-7-16-6-2-3-11-21(16)19;3-1(4)2(5)6/h2-12,20H,13-15H2,1H3,(H,25,29);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYIVKYOTXTLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)